Antimicrobial Salt Tolerance: FK-13 Maintains Potency Under Physiological NaCl While KR-12 Fails
The core fragment FK-13 (residues 17–29), which overlaps substantially with LL-37(17-32), retains full antimicrobial activity against E. coli K12 in the presence of 100 mM NaCl (MIC = 20 μM), whereas the shorter fragment KR-12 (residues 18–29) exhibits a dramatic 4- to 16-fold loss of potency under identical conditions [1]. This differential salt tolerance is critical for physiological relevance, as many antimicrobial peptides become inactive at ionic strengths approximating extracellular fluid.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against E. coli K12 |
|---|---|
| Target Compound Data | FK-13: 10–20 μM (no salt), 20 μM (100 mM NaCl) |
| Comparator Or Baseline | KR-12: 10–20 μM (no salt), 80–160 μM (100 mM NaCl) |
| Quantified Difference | KR-12 MIC increases 4- to 16-fold in 100 mM NaCl; FK-13 MIC unchanged or ≤2-fold |
| Conditions | Tryptic soy broth (TSB) antibacterial assays |
Why This Matters
Selecting LL-37(17-32) or FK-13 over KR-12 ensures consistent antimicrobial performance in physiologically relevant ionic environments, directly impacting experimental reproducibility and translational potential.
- [1] Soler M, Fornaguera C, Fàbregas A, et al. Interaction of the core fragments of the LL-37 host defense peptide with actin. RSC Adv. 2014;5(13):9361-9367. doi:10.1039/C4RA13007C. Table 2. View Source
